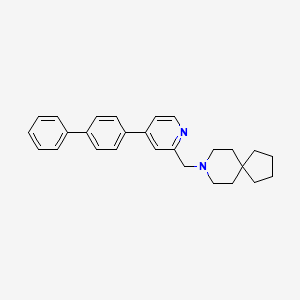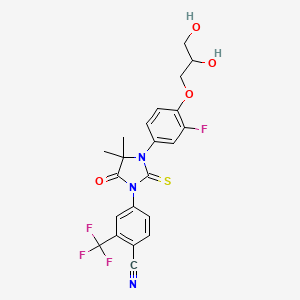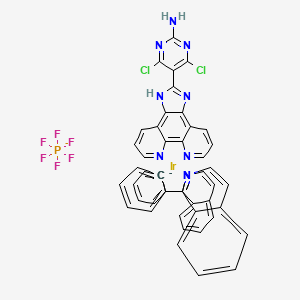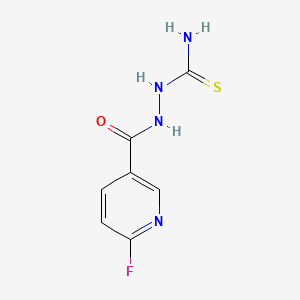
Antibacterial agent 194
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 194 is a potent antimicrobial compound known for its strong activity against various bacterial strains, including drug-resistant pathogens. This compound has garnered significant attention in the scientific community due to its effectiveness in combating bacterial infections, particularly those caused by multidrug-resistant bacteria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 194 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the compound’s antibacterial properties. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to maintain the integrity of the compound and to minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial agent 194 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of derivatives with modified antibacterial properties.
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 194 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology: Employed in research to understand bacterial resistance mechanisms and to develop new antibacterial strategies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by multidrug-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination and infection.
Wirkmechanismus
Antibacterial agent 194 can be compared with other similar compounds, such as:
Penicillin: Both compounds inhibit cell wall synthesis, but this compound has a broader spectrum of activity against drug-resistant strains.
Vancomycin: Similar in targeting cell wall synthesis, but this compound may have different binding sites and mechanisms.
Tetracycline: While tetracycline inhibits protein synthesis, this compound primarily targets cell wall synthesis, making it effective against different bacterial strains.
Vergleich Mit ähnlichen Verbindungen
- Penicillin
- Vancomycin
- Tetracycline
- Cephalosporins
- Carbapenems
Antibacterial agent 194 stands out due to its unique structure and broad-spectrum activity, making it a valuable tool in the fight against bacterial infections.
Eigenschaften
Molekularformel |
C7H7FN4OS |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
[(6-fluoropyridine-3-carbonyl)amino]thiourea |
InChI |
InChI=1S/C7H7FN4OS/c8-5-2-1-4(3-10-5)6(13)11-12-7(9)14/h1-3H,(H,11,13)(H3,9,12,14) |
InChI-Schlüssel |
MQRICCWCRWAEHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(=O)NNC(=S)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


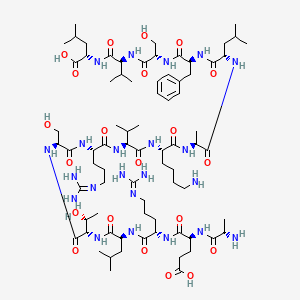
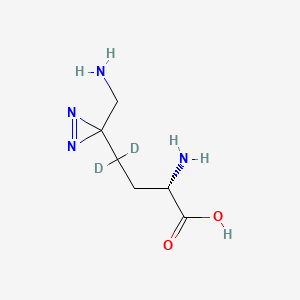


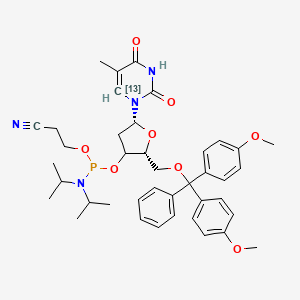
![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)
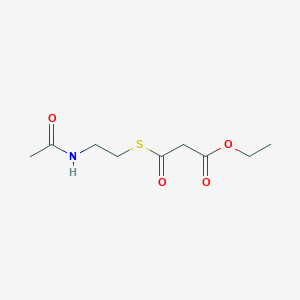
![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)
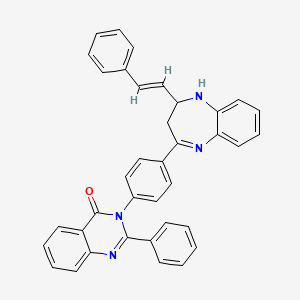
![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)
